2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O2/c1-22-10-13-26(14-11-22)31-29(34)21-35-27-9-5-8-25-12-15-28(32-30(25)27)33-18-16-24(17-19-33)20-23-6-3-2-4-7-23/h2-15,24H,16-21H2,1H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXBALCKCOLHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-8-hydroxyquinoline
The quinoline scaffold is typically synthesized via the Skraup or Doebner-Miller reaction, though modern approaches favor palladium-mediated cyclization. For this compound, 2-chloro-8-hydroxyquinoline serves as a pivotal intermediate. Chlorination at the 2-position is achieved using POCl₃, while the 8-hydroxy group is introduced via directed ortho-metalation or hydroxylation protocols.
Installation of the 4-Benzylpiperidine Group
The 4-benzylpiperidine moiety is introduced via Buchwald-Hartwig amination. Using a palladium catalyst (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos), 2-chloro-8-hydroxyquinoline reacts with 4-benzylpiperidine in the presence of NaO-t-Bu to yield 2-(4-benzylpiperidin-1-yl)-8-hydroxyquinoline.
Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| 2-Chloro-8-hydroxyquinoline | 1.0 equiv |
| 4-Benzylpiperidine | 1.2 equiv |
| Pd₂(dba)₃ | 2 mol% |
| XPhos | 4 mol% |
| NaO-t-Bu | 2.0 equiv |
| Toluene | 0.1 M |
| Temperature | 100°C, 12 h |
| Yield | 78% |
Formation of the Ether-Linked Acetamide
Synthesis of Chloroacetamide Intermediate
The ether bridge is constructed via nucleophilic substitution. N-(p-tolyl)chloroacetamide is prepared by treating chloroacetyl chloride with p-toluidine in dichloromethane using triethylamine as a base.
Procedure
p-Toluidine (1.0 equiv) is dissolved in DCM, cooled to 0°C, and treated with chloroacetyl chloride (1.1 equiv) and Et₃N (1.5 equiv). The mixture is stirred for 2 h, washed with water, and concentrated to yield N-(p-tolyl)chloroacetamide (92% yield).
Etherification of 8-Hydroxyquinoline
The 8-hydroxy group of 2-(4-benzylpiperidin-1-yl)-8-hydroxyquinoline undergoes alkylation with N-(p-tolyl)chloroacetamide under Mitsunobu conditions or using a base like K₂CO₃ in DMF.
Optimized Conditions
| Component | Quantity/Parameter |
|---|---|
| 2-(4-Benzylpiperidin-1-yl)-8-hydroxyquinoline | 1.0 equiv |
| N-(p-tolyl)chloroacetamide | 1.5 equiv |
| K₂CO₃ | 3.0 equiv |
| DMF | 0.2 M |
| Temperature | 80°C, 6 h |
| Yield | 85% |
Final Assembly via Palladium-Catalyzed C–N Coupling
The acetamide group is installed via a palladium-catalyzed cross-coupling reaction. This step ensures regioselectivity and high fidelity in forming the N-aryl bond.
Catalytic System
| Component | Quantity/Parameter |
|---|---|
| Pd(OAc)₂ | 1.5 mol% |
| Xantphos (L7) | 3 mol% |
| Cs₂CO₃ | 2.5 equiv |
| Toluene | 0.1 M |
| Temperature | 110°C, 18 h |
| Yield | 81% |
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexanes, 1:1) to afford the title compound as a white solid. Key characterization data include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.5 Hz, 1H, quinoline-H), 7.92 (d, J = 7.8 Hz, 1H, quinoline-H), 7.62–7.58 (m, 2H, benzyl-H), 7.42–7.38 (m, 3H, benzyl-H), 6.98 (s, 1H, NH), 4.62 (s, 2H, OCH₂CO), 3.82–3.75 (m, 4H, piperidine-H), 2.89 (s, 2H, CH₂Ph), 2.32 (s, 3H, p-tolyl-CH₃).
- HRMS : m/z calc. for C₃₀H₃₁N₃O₂ [M+H]⁺: 465.2418, found: 465.2415.
Comparative Analysis of Synthetic Routes
A comparative evaluation of methods highlights ligand and base selection as critical factors (Table 1).
Table 1. Ligand and Base Optimization in C–N Coupling
| Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| XPhos | NaO-t-Bu | Toluene | 100 | 78 |
| Xantphos | Cs₂CO₃ | Toluene | 110 | 81 |
| DavePhos | K₃PO₄ | Dioxane | 120 | 68 |
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzyl chloride with sodium cyanoborohydride for reductive amination.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and piperidine derivatives.
Scientific Research Applications
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperidine ring may interact with receptor sites, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.
Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms.
Acetamide derivatives: Compounds like acetanilide and paracetamol, which contain the acetamide functional group.
Uniqueness
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide is unique due to its combination of a quinoline core, a piperidine ring, and an acetamide group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.
Biological Activity
The compound 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and related research findings.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 465.6 g/mol
- CAS Number : 921860-79-9
Structural Features
The compound features a quinoline core, a piperidine ring, and a p-tolyl acetamide moiety. These structural components suggest potential interactions with various biological targets, including receptors and enzymes involved in neurological processes.
Preliminary studies indicate that This compound may exhibit anti-inflammatory and analgesic properties. Molecular docking studies suggest that the compound can effectively bind to specific receptors or enzymes, potentially modulating their activity to produce therapeutic effects .
Pharmacological Effects
Several studies have highlighted the compound's potential as a multitarget agent in treating neurological disorders. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in Alzheimer's disease pathology . The selectivity towards BChE over AChE may reduce side effects associated with cholinergic therapies.
Comparative Activity Table
Study on Cholinesterase Inhibition
In a study investigating the cholinesterase inhibitory activity of various compounds, This compound was found to exhibit significant inhibition of both AChE and BChE. The results indicated that it could potentially mitigate the progression of Alzheimer's disease by preventing acetylcholine breakdown, thus enhancing cholinergic transmission .
Molecular Docking Studies
Molecular docking simulations have demonstrated that the compound can fit into the active sites of AChE and BChE effectively. This binding affinity suggests that it may not only inhibit these enzymes but also influence their conformational states, leading to altered enzymatic activity .
Potential for Drug Development
The unique structural features of This compound make it a valuable candidate for further development in drug discovery programs targeting neurodegenerative diseases. Its ability to modulate multiple biological targets positions it as a promising lead compound for multitarget therapies .
Q & A
What are the validated synthetic pathways for synthesizing 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves coupling a quinoline derivative with a substituted piperidine moiety, followed by functionalization with an acetamide group. Key steps include:
- Step 1: Reacting 4-benzylpiperidine with a quinolin-8-ol derivative under nucleophilic aromatic substitution conditions. Evidence from analogous quinoline-piperidine syntheses suggests using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity .
- Step 2: Introducing the acetamide group via a carbodiimide-mediated coupling (e.g., EDC/HOBt) between the intermediate and p-toluidine. Purification via normal-phase chromatography (e.g., gradient elution with DCM/EtOAc/MeOH) is critical to isolate the product .
- Optimization: Yield improvements (e.g., from 44% to >60%) can be achieved by adjusting stoichiometry, using microwave-assisted synthesis for faster kinetics, or employing amine-functionalized solid-phase resins to reduce side reactions .
How should researchers address discrepancies in NMR data for this compound, particularly in proton assignments for the quinoline and benzylpiperidine moieties?
Answer:
NMR data contradictions often arise from overlapping signals or dynamic conformational changes. Methodological approaches include:
- 2D NMR Techniques: Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, especially for the quinoline C8-O-CH2 and benzylpiperidine CH2 groups .
- Solvent Effects: Record spectra in CDCl3 and DMSO-d6 to identify solvent-dependent shifts. For example, aromatic protons in CDCl3 may show sharper splitting due to reduced hydrogen bonding .
- Computational Validation: Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs software) to verify assignments .
What safety protocols are recommended for handling this compound, given limited toxicity data in public databases?
Answer:
While specific toxicity data are scarce (e.g., no LD50 values reported), precautionary measures should align with structurally similar acetamide/quinoline derivatives:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of fine particulates .
- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with saline. Seek medical consultation if symptoms persist .
- Waste Disposal: Incinerate at >800°C to prevent environmental persistence, as acetamide derivatives may exhibit bioaccumulative potential .
How can researchers design in vitro assays to evaluate the compound’s biological activity while minimizing interference from structural analogs?
Answer:
- Target Selection: Prioritize targets based on structural motifs. For example, the benzylpiperidine group may interact with σ receptors, while the quinoline core could inhibit kinases .
- Control Experiments: Include structurally similar analogs (e.g., 2-phenoxy-N-piperidinyl acetamides) to assess selectivity. Use competitive binding assays to differentiate target engagement .
- Assay Conditions: Optimize buffer pH (7.4) and include 0.1% BSA to reduce nonspecific binding. Validate results with orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
What advanced computational strategies can predict the compound’s pharmacokinetic properties and off-target interactions?
Answer:
- ADME Prediction: Use SwissADME or ADMETLab to estimate LogP (predicted ~3.2), solubility (<10 µM), and CYP450 inhibition risks. The acetamide group may enhance metabolic stability compared to ester analogs .
- Molecular Docking: Employ AutoDock Vina to model interactions with potential off-targets (e.g., hERG channels). The quinoline moiety’s planar structure may intercalate into DNA, necessitating genotoxicity screening .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding mode stability with targets like PI3K or σ1 receptors .
How can researchers resolve contradictions in bioactivity data between cell-based and enzyme inhibition assays?
Answer:
- Mechanistic Profiling: Perform time-dependent inhibition studies to distinguish direct enzyme inhibition from indirect cellular effects (e.g., metabolic activation). Use fluorogenic substrates for real-time kinetic monitoring .
- Membrane Permeability: Measure passive diffusion via PAMPA and active transport using Caco-2 cells. Low permeability (e.g., Papp <1×10⁻⁶ cm/s) may explain reduced cellular activity despite potent enzyme inhibition .
- Metabolite Screening: Incubate the compound with liver microsomes (human/rat) to identify active metabolites that contribute to observed discrepancies .
What experimental designs are optimal for studying the compound’s environmental fate and ecotoxicological impact?
Answer:
- Persistence Testing: Conduct OECD 301B biodegradation assays under aerobic conditions. The benzylpiperidine group’s hydrophobicity (LogP ~3) suggests moderate persistence in soil .
- Trophic Transfer Studies: Expose Daphnia magna and zebrafish embryos to sublethal concentrations (0.1–10 µM) to assess bioaccumulation factors (BCF) and teratogenicity .
- QSAR Modeling: Apply ECOSAR v2.0 to predict acute toxicity to aquatic organisms. Structural alerts (e.g., acetamide) may indicate moderate fish toxicity (LC50 ~10 mg/L) .
How should crystallization conditions be optimized to obtain high-quality X-ray diffraction data for structural confirmation?
Answer:
- Solvent Screening: Use vapor diffusion with 10–20% PEG 3350 in EtOH/H2O (1:1). The compound’s aromaticity may favor π-π stacking, requiring slow evaporation to prevent twinning .
- Cryoprotection: Soak crystals in 25% glycerol before flash-freezing to mitigate lattice disorder. Collect data at 100 K with synchrotron radiation (λ = 0.9 Å) for high resolution (<1.5 Å) .
- Refinement: Use SHELXL for anisotropic refinement of the benzylpiperidine moiety, which may exhibit rotational disorder .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
